[Tyr3]octreotate -

[Tyr3]octreotate

Catalog Number: EVT-15634487
CAS Number:
Molecular Formula: C49H64N10O12S2
Molecular Weight: 1049.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

[Tyr3]octreotate, also known as DOTA-(Tyr3)-octreotate, is an octapeptide that serves as a critical compound in the field of nuclear medicine, particularly for targeted radiotherapy and imaging of neuroendocrine tumors. This compound is a derivative of octreotide, which is a synthetic analog of somatostatin. The addition of the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) chelator allows for the binding of various radionuclides, enhancing its utility in medical applications such as positron emission tomography (PET) imaging and peptide receptor radionuclide therapy (PRRT) .

Source and Classification

DOTA-(Tyr3)-octreotate is classified as a radiopharmaceutical due to its application in medical imaging and therapy. It is synthesized from the natural peptide somatostatin and has been modified to improve its binding affinity to somatostatin receptors (SSRs), which are overexpressed in many tumors, including neuroendocrine tumors . The compound has gained prominence in clinical settings for its ability to target SSRs selectively.

Synthesis Analysis

Methods and Technical Details

The synthesis of [Tyr3]octreotate involves multiple methodologies, primarily focusing on solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The most notable methods include:

  1. Solid-Phase Synthesis:
    • This method utilizes Fmoc (9-fluorenylmethyloxycarbonyl) chemistry to assemble the peptide chain on a resin support. Starting materials such as Fmoc-Cys(Trt)-Wang Resin are used to couple various amino acids sequentially. The process involves:
      • Removal of protective groups.
      • Coupling of amino acids through amide bond formation.
      • Cyclization to form the disulfide bridge between cysteine residues .
  2. Solution-Phase Synthesis:
    • An improved solution-phase technique allows for higher yields by using unprotected DOTA directly in the reaction mixture, thus simplifying the process and reducing potential degradation during deprotection steps .

These methods yield high-purity [Tyr3]octreotate suitable for subsequent radiolabeling with radionuclides like gallium-68 or lutetium-177.

Molecular Structure Analysis

Structure and Data

The molecular formula for DOTA-(Tyr3)-octreotate is C67H94N14O21S2C_{67}H_{94}N_{14}O_{21}S_{2}, with a molecular weight of approximately 1495.69 g/mol . The structure features an octapeptide sequence that includes key amino acids such as:

  • D-Phenylalanine
  • Cysteine
  • Tyrosine
  • D-Tryptophan
  • Lysine
  • Threonine

The presence of a disulfide bond between cysteine residues enhances the stability of the peptide structure, while the DOTA moiety facilitates radiolabeling.

Chemical Reactions Analysis

Reactions and Technical Details

DOTA-(Tyr3)-octreotate undergoes several chemical reactions primarily related to its radiolabeling processes. Key reactions include:

  1. Radiolabeling with Radionuclides:
    • The DOTA chelator can coordinate with various radionuclides such as gallium-68, lutetium-177, and copper-64. The reaction typically involves mixing the peptide with a radionuclide solution under specific conditions to ensure effective binding.
  2. Stability Studies:
    • Investigations into the stability of the radiolabeled compounds under physiological conditions are crucial for ensuring their efficacy in clinical applications .
Mechanism of Action

Process and Data

The mechanism of action for DOTA-(Tyr3)-octreotate revolves around its ability to bind selectively to somatostatin receptors on tumor cells. Upon administration, the compound binds to SSRs, particularly SSR2, facilitating internalization through endocytosis. This process allows for targeted delivery of radioactive isotopes directly into tumor cells, leading to localized radiation exposure that induces double-strand DNA breaks and ultimately results in tumor cell death .

The effectiveness of this mechanism is enhanced by the short range of beta particles emitted by lutetium-177, minimizing damage to surrounding healthy tissues.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

DOTA-(Tyr3)-octreotate exhibits several notable physical and chemical properties:

These properties are essential for ensuring that the compound remains effective during storage and application in clinical settings .

Applications

Scientific Uses

DOTA-(Tyr3)-octreotate has significant applications in both diagnostic imaging and therapeutic interventions:

  1. Diagnostic Imaging:
    • Used extensively in PET scans for detecting neuroendocrine tumors due to its high affinity for SSRs, allowing precise localization of tumors within the body .
  2. Therapeutic Applications:
    • Employed in PRRT using lutetium-177 or copper-64 for treating SSR-positive tumors. This targeted approach minimizes systemic toxicity while maximizing therapeutic efficacy .
Synthetic Methodologies and Radiolabeling Strategies for [Tyr³]octreotate

Solid-Phase Peptide Synthesis (SPPS) Approaches for [Tyr³]octreotate Production

[Tyr³]octreotate (H-D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Cys-Thr-OH) is synthesized primarily via Fmoc-based solid-phase peptide synthesis (SPPS) on resins such as 4-(2',4'-dimethoxyphenylaminomethyl)phenoxy-methyl resin. The process begins with C-terminal Thr anchoring, followed by sequential coupling of Fmoc-protected amino acids: Cys(Trt), Thr(tBu), Lys(Boc), D-Trp(Boc), Tyr(tBu), Cys(Trt), and D-Phe. Orthogonal protecting groups (Trt for cysteine thiols, tBu for tyrosine hydroxyl, Boc for lysine amine) prevent side reactions [1] [8].

Critical innovations include:

  • Threoninol Anchoring: Using Fmoc-Thr(ol)-terephthal-acetal amide resin enables direct elongation of the peptide backbone, bypassing fragment condensation [1].
  • Disulfide Cyclization: On-resin iodine oxidation efficiently forms the mono-cyclic -S-S- bridge between Cys² and Cys⁷, achieving >90% cyclization efficiency. This eliminates post-cleavage oxidation steps, simplifying purification [1] [8].
  • Cleavage/Deprotection: TFA cocktails (95% TFA with EDT/thioanisole/water) simultaneously cleave the peptide and remove protecting groups. Reversed-phase HPLC (C18 column, 0.1% TFA water/acetonitrile gradient) yields purities >95%, with ESMS validation (m/z calc. 1049.22, found 1049.3) [1] [10].

Table 1: SPPS Optimization for [Tyr³]octreotate

ParameterTraditional MethodOptimized SPPS
Cyclization ApproachSolution-phase post-cleavageOn-resin iodine oxidation
Thr AnchoringFragment condensationDirect Thr(ol)-resin elongation
Crude Purity~60%>85%
Overall Yield~3.1%25–30%
Cyclization Efficiency70–75%>90%

Chelator Conjugation Techniques: DOTA and Other Macrocyclic Ligands

Chelators enable radiometal binding for diagnostic/therapeutic applications. Conjugation targets the N-terminal amine or lysine side chain of [Tyr³]octreotate:

  • DOTA Conjugation: DOTA-tris(tBu)-ester reacts with [Tyr³]octreotate in DMF using DIC/DIEA activation. After 24h coupling, TFA deprotection yields DOTA-TATE (DOTA-0-Tyr³-octreotate), confirmed by MALDI-TOF (m/z calc. 1435.63, found 1435.6) [4] [5].
  • Cross-Bridged Chelators: CB-TE2A and CB-TE1A1P offer superior ⁶⁴Cu complex stability. CB-TE1A1P-Y3-TATE synthesis involves DIC/DIEA-mediated coupling of CB-TE1A1P to side-chain-protected [Tyr³]octreotate on resin, followed by TFA cleavage [7] [9].
  • Charge Optimization: NOTA-based chelators with varying carboxylate groups (2–5) impact pharmacokinetics. Derivatives with three carboxylates (e.g., ⁶⁸Ga-1) show optimal tumor-to-background ratios due to balanced hydrophilicity and receptor affinity (Kd = 1.7 nM) [3].

Table 2: Chelator Performance Comparison

ChelatorConjugation SiteMetal IonStability (log K)Tumor Uptake (%ID/g at 4h)
DOTAN-terminal¹⁷⁷Lu, ⁶⁸Ga21.3 (Ga³⁺)8.5 ± 1.2 (AR42J xenografts)
CB-TE2AN-terminal⁶⁴Cu31.0 (Cu²⁺)4.2 ± 0.5
CB-TE1A1PN-terminal⁶⁴Cu30.2 (Cu²⁺)5.8 ± 0.7
NOTA-3COO⁻Lys⁵ side chain⁶⁸Ga31.0 (Ga³⁺)7.9 ± 0.9

Radiolabeling with β⁻-Emitting Isotopes: ¹⁷⁷Lu, ⁹⁰Y, and ¹⁸F Integration

¹⁷⁷Lu-Labeling: DOTA-TATE (1–10 nmol) reacts with ¹⁷⁷LuCl₃ in 0.4 M ammonium acetate (pH 5.0) at 75–90°C for 20–40 min. Radiochemical purity (RCP) exceeds 98% after C18 cartridge purification. Specific activities reach 50–100 GBq/μmol, with high SSTr2 affinity (IC₅₀ = 2.1 ± 0.4 nM) [2] [4] [5].

⁹⁰Y-Labeling: Requires higher temperatures (90–100°C) due to slower DOTA complexation kinetics. Post-labeling, EDTA challenge (5 mM) removes unbound ⁹⁰Y, achieving RCP >97%. ⁹⁰Y-DOTA-TATE delivers higher β⁻ energy (Eβₐᵥₑ=0.93 MeV vs. 0.13 MeV for ¹⁷⁷Lu), making it suitable for larger tumors [4] [5].

¹⁸F-Labeling via Al¹⁸F Complexation: Preformed Al¹⁸F²⁺ binds to DOTA-TATE in sodium acetate buffer (pH 4.0) with 10–15 min heating at 100°C. RCP >95% enables PET imaging with comparable tumor uptake to ⁶⁸Ga-DOTA-TATE [5].

Silicon-Fluoride Acceptor (SiFA) Chemistry for Direct ¹⁸F-Labeling

SiFA overcomes limitations of prosthetic groups for ¹⁸F. The strategy involves:

  • SiFA Building Blocks: tert-Butyl(dimethyl)silyl-functionalized [Tyr³]octreotate derivatives synthesized via SPPS.
  • Radiofluorination: Nucleophilic ¹⁸F⁻ displaces silicon-bound groups in anhydrous DMSO at 45°C for 5 min. This minimizes epimerization risks associated with high temperatures [3].
  • Purification: C18 Sep-Pak cartridges remove unreacted ¹⁸F⁻, yielding RCP >90% without HPLC. Tumor uptake in AR42J xenografts reaches 6.2 ± 0.8 %ID/g at 1h post-injection [3] [5].

Non-Anhydrous, Minimally Basic (NAMB) Protocols for Automated Radiosynthesis

NAMB protocols enable robust clinical translation:

  • Solvent System: Uses ethanol/water (3:7 v/v) instead of anhydrous acetonitrile, reducing byproducts.
  • Reduced Base Concentration: 5–10 μmol K₂CO₃ (vs. 50–100 μmol in traditional methods) minimizes hydrolysis.
  • Automation: Module-assisted synthesis (e.g., GE FASTlab™) completes ⁶⁸Ga-DOTA-TATE labeling in <15 min with RCP >97% [3] [5].
  • ⁶⁴Cu-Labeling: CB-TE1A1P-Y3-TATE incorporates ⁶⁴Cu in HEPES buffer (pH 4.0) at 95°C for 10 min without organic solvents, achieving specific activities >50 GBq/μmol [7] [9].

Table 3: Radiolabeling Efficiency of Key Methods

MethodIsotopeReaction ConditionsTime (min)RCP (%)Specific Activity
Conventional DOTA¹⁷⁷Lu90°C, NH₄OAc (pH 5.0)30>9850–100 GBq/μmol
Al¹⁸F-DOTA Complex¹⁸F100°C, NaOAc (pH 4.0)15>9520–40 GBq/μmol
SiFA Chemistry¹⁸F45°C, DMSO5>9030–60 GBq/μmol
NAMB (Ethanol/Water)⁶⁸Ga95°C, EtOH/H₂O, low K₂CO₃10>9740–80 GBq/μmol
CB-TE1A1P Chelation⁶⁴Cu95°C, HEPES (pH 4.0)10>99>50 GBq/μmol

Properties

Product Name

[Tyr3]octreotate

IUPAC Name

(2S,3R)-2-[[(4R,7S,16S)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoic acid

Molecular Formula

C49H64N10O12S2

Molecular Weight

1049.2 g/mol

InChI

InChI=1S/C49H64N10O12S2/c1-26(60)40-48(69)57-39(47(68)59-41(27(2)61)49(70)71)25-73-72-24-38(56-42(63)33(51)20-28-10-4-3-5-11-28)46(67)54-36(21-29-15-17-31(62)18-16-29)44(65)55-37(22-30-23-52-34-13-7-6-12-32(30)34)45(66)53-35(43(64)58-40)14-8-9-19-50/h3-7,10-13,15-18,23,26-27,33,35-41,52,60-62H,8-9,14,19-22,24-25,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,63)(H,57,69)(H,58,64)(H,59,68)(H,70,71)/t26-,27-,33-,35?,36+,37?,38?,39+,40+,41+/m1/s1

InChI Key

QGZGIBMEBJNHKH-JFBAKAPXSA-N

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(C(C)O)C(=O)O)O

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSCC(C(=O)N[C@H](C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.